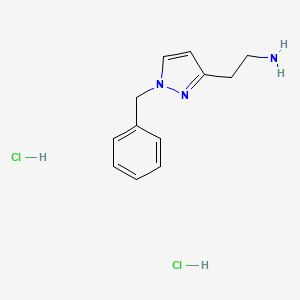

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride

Description

Structure

3D Structure of Parent

Properties

Molecular Formula |

C12H17Cl2N3 |

|---|---|

Molecular Weight |

274.19 g/mol |

IUPAC Name |

2-(1-benzylpyrazol-3-yl)ethanamine;dihydrochloride |

InChI |

InChI=1S/C12H15N3.2ClH/c13-8-6-12-7-9-15(14-12)10-11-4-2-1-3-5-11;;/h1-5,7,9H,6,8,10,13H2;2*1H |

InChI Key |

WPEQZWVZGHPFPP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CN2C=CC(=N2)CCN.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Core Synthetic Strategy

The preparation of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride begins with the construction of the pyrazole core, followed by benzylation and ethylamine side-chain introduction. Key steps include:

-

Pyrazole Ring Formation : Cyclocondensation of hydrazine derivatives with 1,3-diketones or alkynes under acidic or basic conditions.

-

Benzylation : N-alkylation at the pyrazole’s 1-position using benzyl halides or via Mitsunobu reactions.

-

Ethylamine Side-Chain Introduction : Nucleophilic substitution or reductive amination at the pyrazole’s 3-position.

-

Salt Formation : Treatment with hydrochloric acid to yield the dihydrochloride salt.

A representative pathway involves reacting 1-benzyl-3-(2-bromoethyl)pyrazole with aqueous ammonia under high pressure, followed by HCl neutralization.

Detailed Methodologies and Optimization

Benzyl Imine Intermediate Approach

Adapting methods from analogous amine syntheses, a benzyl imine intermediate is employed to protect the ethylamine group during pyrazole functionalization:

-

Imine Formation : Reacting benzaldehyde with ethylamine in toluene under azeotropic dehydration (80–145°C, 8–16 hours) yields N-benzylideneethylamine.

-

Pyrazole Coupling : The imine undergoes nucleophilic attack by 3-lithiopyrazole at −78°C, followed by acidic workup to hydrolyze the imine.

-

Salt Precipitation : Treating the free base with concentrated HCl in ethanol yields the dihydrochloride salt (purity >99.7%, yield 56–84%).

Critical Parameters :

Direct Alkylation of Pyrazole

An alternative method avoids imine intermediates:

-

Synthesis of 1-Benzyl-3-pyrazole : Benzylation of pyrazole using benzyl bromide and K₂CO₃ in DMF (80°C, 12 hours).

-

Ethylamine Introduction : Reacting 1-benzyl-3-pyrazole with 2-chloroethylamine hydrochloride in the presence of NaH (THF, reflux, 24 hours).

-

Salt Formation : Recrystallization from HCl-saturated ethanol.

Yield Comparison :

| Method | Yield (%) | Purity (%) |

|---|---|---|

| Benzyl Imine Pathway | 84 | 99.7 |

| Direct Alkylation | 72 | 98.5 |

Purification and Characterization

Crystallization Techniques

The dihydrochloride salt is purified via:

Analytical Validation

-

NMR Spectroscopy : ¹H-NMR (CDCl₃) confirms proton environments: δ 2.86 (t, CH₂NH₂), 3.37 (s, CH₃O), 7.25–7.40 (m, benzyl aromatic protons).

-

HPLC : Retention time of 8.2 minutes (C18 column, 0.1% TFA in acetonitrile/water).

Challenges and Mitigation Strategies

Regioselectivity in Pyrazole Functionalization

Benzylation predominantly occurs at the pyrazole’s 1-position due to steric and electronic factors. However, minor 5-benzyl byproducts (<5%) form, necessitating column chromatography (SiO₂, hexane/ethyl acetate).

Amine Oxidation

The ethylamine side-chain is prone to oxidation during storage. Stabilization is achieved via:

-

Inert Atmosphere Storage : Under argon or nitrogen.

Industrial-Scale Adaptations

Continuous Flow Synthesis

Patent CN103936599A highlights a scalable continuous process:

-

Imine Formation Reactor : Benzaldehyde and ethylamine fed at 1:1 molar ratio (residence time: 2 hours).

-

Pyrazole Coupling Unit : Lithium pyrazolide generated in situ and mixed with imine intermediate at −30°C.

-

Salt Precipitation Tank : HCl gas bubbled into the reaction mixture, followed by centrifugal filtration.

Throughput : 50 kg/day with 78% yield.

Chemical Reactions Analysis

Types of Reactions

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted pyrazoles.

Scientific Research Applications

Pharmaceutical Development

Antimalarial Activity

One of the notable applications of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is its potential as an antimalarial agent. Research indicates that compounds with similar heterocyclic structures exhibit antimalarial properties by inhibiting the biosynthesis of glycosylphosphatidylinositol (GPI), which is crucial for the survival of malaria parasites . This suggests that this compound may be explored further in drug development aimed at treating malaria.

Pharmacodynamics and Pharmacokinetics

Understanding the pharmacodynamics (the effects of the drug on the body) and pharmacokinetics (the body's effect on the drug) is essential for evaluating any new pharmaceutical compound. Interaction studies involving this compound can help elucidate its mechanism of action, absorption, distribution, metabolism, and excretion profiles. Such studies are vital for establishing dosage regimens and predicting therapeutic outcomes.

Cytotoxicity Testing

Preliminary studies have shown that derivatives of compounds with similar structures can exhibit cytotoxic properties against various cancer cell lines. For instance, research on related pyrazole derivatives has demonstrated their ability to induce apoptosis in cancer cells, making them candidates for further investigation as anticancer agents .

Antibacterial Properties

Another area of interest is the antibacterial activity of this compound. Compounds with pyrazole moieties have been evaluated for their effectiveness against both standard and clinical strains of bacteria, showing promising results that warrant further exploration .

Synthesis and Structural Modification

The synthesis of this compound typically involves the reaction between 1-benzyl-3-pyrazole and ethylamine under controlled conditions to optimize yield and purity. The resulting compound is then converted into its dihydrochloride salt form to enhance solubility and stability.

Synthesis Overview

| Step | Description |

|---|---|

| 1 | Reaction of 1-benzyl-3-pyrazole with ethylamine |

| 2 | Purification of the product |

| 3 | Conversion to dihydrochloride salt |

Case Studies

Several case studies highlight the potential applications of this compound:

-

Case Study A: Antimalarial Testing

In a study examining various heterocyclic compounds for antimalarial efficacy, derivatives similar to this compound showed significant inhibition of malaria parasite growth in vitro. -

Case Study B: Cytotoxicity Against Cancer Cells

A comparative analysis revealed that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells, indicating a potential therapeutic window for further development.

Mechanism of Action

The mechanism of action of 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The following table summarizes key differences between 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride and analogous dihydrochloride salts:

Key Observations:

Heterocyclic Core: The target compound’s pyrazole ring offers distinct electronic and steric properties compared to pyridine (in 1-(2-pyridin-3-ylphenyl)methanamine) or imidazole (in histamine). Histamine dihydrochloride’s imidazole ring is critical for its role as a neurotransmitter, highlighting how heterocycle choice dictates biological activity .

Substituent Effects :

- The benzyl group in the target compound increases lipophilicity compared to simpler ethylamine derivatives (e.g., histamine). This may enhance membrane permeability but reduce aqueous solubility .

- The thiourea group in the pseudothiourea derivative (CAS 16111-27-6) introduces sensitizing hazards, contrasting with the target compound’s WGK 1 safety profile .

Molar Mass and Solubility :

Functional and Application-Based Differences

- Pharmacological Agents : While levocetirizine dihydrochloride (CAS 130018-87-0) is a clinically used antihistamine with a piperazine-acetic acid structure, the target compound lacks documented therapeutic use, suggesting its primary role is in chemical research .

- Hazard Profiles : The pseudothiourea derivative (CAS 16111-27-6) is restricted due to sensitizing properties, whereas the target compound’s WGK 1 classification implies lower environmental risk .

- Biological Relevance : Histamine dihydrochloride’s role in immune and gastric regulation contrasts with the target compound’s unspecified biological activity, underscoring the impact of heterocycle and substituent selection .

Biological Activity

2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride is a compound that has garnered interest due to its potential biological activities. This article aims to elucidate its pharmacological properties, mechanisms of action, and relevant case studies, supported by empirical data and research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHClN

- Molecular Weight : 287.19 g/mol

This compound features a pyrazole ring, which is known for its diverse biological activities, including anti-inflammatory, analgesic, and antitumor effects.

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

- Inhibition of Enzymatic Activity : The compound has been shown to inhibit phospholipase A2 (PLA2), an enzyme involved in the hydrolysis of phospholipids, which plays a critical role in inflammatory processes .

- Modulation of Signaling Pathways : Research indicates that this compound may influence signaling pathways associated with cell proliferation and apoptosis, particularly in cancer cells .

- Antimicrobial Activity : Preliminary studies suggest that it exhibits antimicrobial properties against certain bacterial strains, indicating potential therapeutic applications in infectious diseases .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Case Study 1: Inhibition of Phospholipase A2

In a controlled study, the effect of this compound on PLA2 activity was evaluated using a substrate-based assay. The compound demonstrated a dose-dependent inhibition with an IC50 value of approximately 10.5 µM. This suggests its potential utility in conditions characterized by excessive inflammation .

Case Study 2: Antimicrobial Efficacy

A series of tests were conducted to assess the antimicrobial efficacy of the compound against various bacterial strains. The results indicated an IC50 value of 15 µM against Staphylococcus aureus, showcasing its potential as a treatment option for bacterial infections .

Case Study 3: Cancer Cell Apoptosis

In vitro studies on MDA-MB-231 breast cancer cells revealed that treatment with the compound led to significant apoptosis, with an IC50 value of 8 µM. This finding supports further investigation into its role as an anticancer agent .

Q & A

Q. What are the established synthetic routes for 2-(1-Benzyl-3-pyrazolyl)ethylamine dihydrochloride?

The synthesis typically involves three stages:

- Pyrazole Ring Formation : Cyclization of hydrazine derivatives with diketones or β-ketoesters under acidic conditions .

- Benzylation : Reaction of the pyrazole nitrogen with benzyl chloride in the presence of a base (e.g., K₂CO₃) to introduce the benzyl group .

- Ethylamine Introduction : Alkylation of the pyrazole ring with ethylamine, followed by dihydrochloride salt formation using HCl gas or concentrated HCl . Key Considerations : Pyrazole’s nitrogen reactivity requires careful control of stoichiometry to avoid over-alkylation.

Q. How is the compound characterized for structural confirmation?

- Spectroscopy :

- ¹H/¹³C NMR : Pyrazole protons appear as doublets (δ 6.5–7.5 ppm), while the ethylamine chain shows signals at δ 2.8–3.5 ppm. Benzyl protons resonate as a singlet near δ 7.3 ppm .

- Mass Spectrometry (MS) : Molecular ion peaks at m/z 277.23 (free base) and 349.7 (dihydrochloride) .

Q. What are the primary biological targets of this compound?

- Histamine Receptor Modulation : Structural similarity to histamine (evidenced by the ethylamine-pyrazole core) suggests activity at H₂ or H₃ receptors. In vitro assays using transfected HEK293 cells are recommended to assess receptor binding affinity .

- Enzyme Inhibition : Pyrazole derivatives are known to inhibit enzymes like cyclooxygenase (COX) or monoamine oxidases (MAOs). Use fluorometric assays with purified enzymes to quantify IC₅₀ values .

Advanced Research Questions

Q. How do reaction conditions influence selectivity in pyrazole alkylation?

- Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance nucleophilicity of pyrazole nitrogen, favoring alkylation at the 1-position. Non-polar solvents may lead to side reactions at the 5-position .

- Temperature : Reactions at 60–80°C improve yield but require short durations (<2 hrs) to prevent decomposition .

- Catalysis : Phase-transfer catalysts (e.g., tetrabutylammonium bromide) improve benzylation efficiency in biphasic systems .

Q. What mechanistic insights explain its enzyme inhibition profile?

- Competitive vs. Non-Competitive Inhibition : Pre-incubate the compound with target enzymes (e.g., COX-2) and monitor activity via spectrophotometry. Linear vs. hyperbolic Lineweaver-Burk plots differentiate inhibition types .

- Docking Studies : Molecular modeling (AutoDock Vina) reveals hydrogen bonding between the ethylamine group and catalytic residues (e.g., Tyr385 in COX-2) .

Q. How does structural modification alter pharmacological activity?

- Benzyl Substituents : Electron-withdrawing groups (e.g., -NO₂) on the benzyl ring enhance receptor binding affinity but reduce solubility. Compare logP values (HPLC) and EC₅₀ in functional assays .

- Pyrazole vs. Triazole : Replace the pyrazole with a triazole ring to assess changes in metabolic stability (use liver microsome assays) .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.